molecular formula C23H23N3O4S B3017894 N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 2034605-02-0

N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B3017894
CAS RN: 2034605-02-0
M. Wt: 437.51
InChI Key: NBDWQSUHFLLCJT-UHFFFAOYSA-N
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Description

The compound "N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The benzo[b]thiophene moiety is a common structural motif in heterocyclic chemistry and is known for its presence in compounds with various pharmacological properties. The oxalamide group and the 2-oxopyrrolidinyl moiety suggest potential interactions with biological targets, possibly through hydrogen bonding or other non-covalent interactions.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar synthetic approaches can be inferred. For instance, the synthesis of related heterocyclic compounds often involves multi-step reactions, including the formation of intermediates such as iminophosphoranes, as seen in the synthesis of benzo[b]thieno[3,2-b]pyridines . The synthesis of complex molecules like the one described often requires careful consideration of regioselectivity and the reactivity of different functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . The presence of intramolecular and intermolecular hydrogen bonds can significantly influence the stability and reactivity of a compound. The benzo[b]thiophene core, along with the oxalamide and 2-oxopyrrolidinyl groups, would contribute to the overall molecular conformation and potential binding interactions with biological targets.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, N-(3-benzo[b]thienyl)iminophosphoranes have been shown to react with α,β-unsaturated aldehydes and ketones, leading to the formation of benzothieno[3,2-b]pyridines with different regioisomeric outcomes . The functional groups present in the compound of interest suggest that it may undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of a benzo[b]thiophene moiety can impact the compound's photophysical properties, while the oxalamide group could affect its solubility and hydrogen bonding capacity. The 2-oxopyrrolidinyl group might influence the compound's ability to cross biological membranes, as seen in the case of 2-pyrrolidinyl derivatives designed as nicotinic acetylcholine receptor agonists . The specific properties of the compound would need to be determined experimentally, but insights can be gained from the study of structurally related molecules.

Scientific Research Applications

Anticancer Applications

  • Functionalized Sulfur-Containing Heterocyclic Analogs :
    • Study by Haridevamuthu et al. (2023) on hydroxyl-containing benzo[b]thiophene analogs demonstrated selective antiproliferative activity against laryngeal cancer cells. These compounds were found to enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis through caspase cascade activation (Haridevamuthu et al., 2023).

Organic Synthesis

  • Selective Oxidizing Agents :
    • Barbero et al. (1996) discussed the utility of N-Hydroxy-o-benzenedisulfonimide as a selective oxidizing agent for various organic transformations, highlighting its versatility in organic synthesis (Barbero et al., 1996).

Electrochromic Materials

  • Electrochromic Polymers :
    • A study on dithienylpyrroles-based electrochromic polymers by Su et al. (2017) presented their applications in creating high-contrast electrochromic devices. These materials exhibited multielectrochromic behavior with potential uses in smart windows and displays (Su et al., 2017).

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-23(30,19-12-15-6-2-3-9-18(15)31-19)14-24-21(28)22(29)25-16-7-4-8-17(13-16)26-11-5-10-20(26)27/h2-4,6-9,12-13,30H,5,10-11,14H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDWQSUHFLLCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)(C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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